3-(3-Fluorophenoxy)azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(3-fluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEPGMVEGMNWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Fluorophenoxy)azetidine Hydrochloride

Abstract: This guide provides a comprehensive, technically detailed exploration of a robust and scalable synthesis pathway for 3-(3-Fluorophenoxy)azetidine hydrochloride, a valuable building block in modern medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character.[1][2] This document moves beyond a simple recitation of steps to offer a causal analysis of the experimental choices, grounding the protocol in established mechanistic principles. We present a validated three-step sequence commencing from 1-Boc-3-hydroxyazetidine, proceeding through a key Mitsunobu etherification, and culminating in deprotection and salt formation. Detailed experimental procedures, data summaries, and workflow visualizations are provided to enable researchers, chemists, and drug development professionals to replicate and adapt this synthesis for their specific applications.

Strategic Overview: Pathway Selection and Retrosynthetic Analysis

The synthesis of this compound is most logically approached by disconnecting the molecule at two key positions: the aryl ether C-O bond and the nitrogen-protecting group. This retrosynthetic strategy identifies three primary components: the azetidine core, the fluorophenol side chain, and a suitable nitrogen protecting group.

Our selected forward synthesis is predicated on a three-stage process renowned for its reliability, mild conditions, and high yields:

-

Stage 1: Starting Material Procurement/Synthesis: The pathway begins with N-Boc-3-hydroxyazetidine, a commercially available and stable precursor. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its robustness under various reaction conditions and its facile, clean removal under acidic conditions that are compatible with the final product's salt form.[3][4]

-

Stage 2: Aryl Ether Formation via Mitsunobu Reaction: The crucial C-O bond is forged using the Mitsunobu reaction.[5][6] This reaction is exceptionally well-suited for this transformation, coupling the secondary alcohol of N-Boc-3-hydroxyazetidine with the weakly acidic 3-fluorophenol. Its primary advantages are the mild, neutral conditions that preserve the strained azetidine ring and the high degree of control and predictability.

-

Stage 3: Deprotection and Hydrochloride Salt Formation: The final step involves the acidic cleavage of the Boc group, which simultaneously liberates the azetidine nitrogen and forms the desired hydrochloride salt, often facilitating purification through precipitation.

The overall synthetic workflow is visualized below.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Definitive Validation of 3-(3-Fluorophenoxy)azetidine hydrochloride (CAS Number: 1236861-75-8)

Abstract

In the landscape of pharmaceutical research and drug development, the unequivocal identification of a chemical entity is the bedrock upon which all subsequent data rests. The Chemical Abstracts Service (CAS) number serves as a universal identifier, yet its assignment to a specific batch of material requires rigorous, multi-technique validation. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of the CAS number for 3-(3-Fluorophenoxy)azetidine hydrochloride. We move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating system of orthogonal analytical techniques. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust methodology for structural elucidation and purity assessment, ensuring the integrity of their research and development endeavors.

Introduction: The Imperative of CAS Number Validation

A CAS Registry Number® is a unique numerical identifier assigned to a single, specific chemical substance. For researchers and developers, this number is not merely a label; it is a guarantee of chemical identity. An incorrectly assigned CAS number can lead to catastrophic errors in experimental reproducibility, toxicology studies, and regulatory submissions. Therefore, the validation process is a critical checkpoint to confirm that the molecular structure of a synthesized or procured compound corresponds precisely to its assigned CAS number.

This guide focuses on this compound, a heterocyclic building block of interest in medicinal chemistry.[1] Its validation presents a clear case study for applying a synergistic array of modern analytical techniques.

Compound Profile

Before experimental validation, a thorough review of the target compound's known properties is essential.

| Property | Expected Value | Source(s) |

| Compound Name | This compound | [2][3] |

| CAS Number | 1236861-75-8 | [2][3] |

| Molecular Formula | C₉H₁₁ClFNO | [3] |

| Molecular Weight | 203.64 g/mol | [2][3] |

| Chemical Structure | Derived from Name |

The Integrated Validation Workflow

A single analytical technique is insufficient for definitive validation. We employ an orthogonal approach where each method provides complementary information, creating a self-reinforcing web of evidence. The workflow is designed to confirm both the molecular structure and the purity of the material, which are inextricably linked to the CAS identity.

Sources

Spectroscopic Data of 3-(3-Fluorophenoxy)azetidine: A Technical Guide

Introduction

3-(3-Fluorophenoxy)azetidine is a substituted azetidine derivative with potential applications in medicinal chemistry and drug development. Azetidine scaffolds are of significant interest as they are considered bioisosteres of larger cyclic amines like piperidine and morpholine, often leading to improved physicochemical properties in drug candidates.[1] The introduction of a 3-fluorophenoxy moiety can further influence the molecule's polarity, metabolic stability, and binding interactions.

Accurate structural elucidation and characterization are paramount in the synthesis and application of such novel compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for confirming the identity and purity of 3-(3-Fluorophenoxy)azetidine. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers and scientists in the field. Due to the limited availability of published experimental spectra for 3-(3-Fluorophenoxy)azetidine, this guide leverages data from structurally similar compounds and established spectroscopic principles to provide a robust interpretation.

Molecular Structure and Atom Numbering

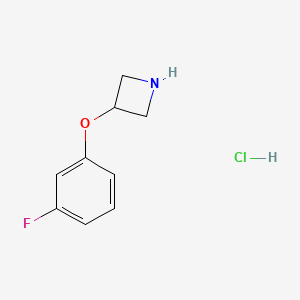

For clarity in the subsequent spectroscopic analysis, the atoms of 3-(3-Fluorophenoxy)azetidine are numbered as depicted in the following diagram. This numbering scheme will be used consistently throughout the guide.

Caption: Molecular structure and atom numbering for 3-(3-Fluorophenoxy)azetidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of 3-(3-Fluorophenoxy)azetidine would be recorded on a spectrometer operating at a frequency such as 400 or 600 MHz, using a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-Aromatic | 6.7 - 7.3 | m | - |

| H3 | 4.8 - 5.2 | p | ~ 6-8 |

| H2, H4 | 3.8 - 4.2 | m | - |

| NH | 1.5 - 3.0 | br s | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (6.7 - 7.3 ppm): The four protons on the 3-fluorophenoxy group are expected to resonate in this downfield region. Due to the fluorine substitution at the meta position, a complex multiplet ('m') is anticipated. The electron-withdrawing nature of the fluorine and the oxygen will influence the precise chemical shifts of these aromatic protons.

-

Azetidine Ring Protons:

-

H3 (4.8 - 5.2 ppm): The proton at C3, being attached to a carbon bearing an electronegative oxygen atom, will be shifted significantly downfield. It is expected to appear as a pentet ('p') due to coupling with the four neighboring protons on C2 and C4.

-

H2 and H4 (3.8 - 4.2 ppm): The four protons on C2 and C4 are diastereotopic and will likely appear as a complex multiplet. Their proximity to the nitrogen atom and the phenoxy group will influence their chemical shifts.

-

-

NH Proton (1.5 - 3.0 ppm): The proton on the nitrogen atom of the azetidine ring is expected to appear as a broad singlet ('br s'). Its chemical shift can be variable and is dependent on factors such as solvent, concentration, and temperature.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aromatic C-O) | 158 - 162 |

| C-F (Aromatic) | 161 - 165 (d, ¹JCF ≈ 245 Hz) |

| C-H (Aromatic) | 103 - 131 |

| C3 | 65 - 75 |

| C2, C4 | 50 - 60 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate between 103 and 165 ppm.

-

The carbon attached to the oxygen (C-O) will be in the range of 158-162 ppm.

-

The carbon directly bonded to the fluorine atom will show a characteristic doublet due to one-bond C-F coupling (¹JCF), with a large coupling constant of approximately 245 Hz.[4] Its chemical shift is predicted to be in the 161-165 ppm range.

-

The other aromatic carbons will appear in the 103-131 ppm range, with their specific shifts influenced by the positions of the oxygen and fluorine substituents.

-

-

Azetidine Ring Carbons:

-

C3 (65 - 75 ppm): This carbon, being attached to the electronegative oxygen, will be the most downfield of the aliphatic carbons.

-

C2 and C4 (50 - 60 ppm): These carbons, adjacent to the nitrogen atom, will appear at a higher field compared to C3. For the parent azetidine, these carbons resonate around 50-55 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch | Aryl Ether |

| 1150 - 1100 | C-N Stretch | Aliphatic Amine |

| 1100 - 1000 | C-F Stretch | Aryl Fluoride |

Interpretation of the IR Spectrum

-

N-H Stretch (3400 - 3200 cm⁻¹): A moderate, somewhat broad absorption in this region is characteristic of the N-H stretching vibration of the secondary amine in the azetidine ring.[6]

-

C-H Stretches (3100 - 2850 cm⁻¹): Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while those for aliphatic C-H stretches will appear just below 3000 cm⁻¹.[7]

-

Aromatic C=C Stretches (1600 - 1450 cm⁻¹): Several sharp to medium intensity bands in this region are indicative of the carbon-carbon double bond stretching within the benzene ring.

-

C-O Stretch (1250 - 1200 cm⁻¹): A strong absorption in this region is characteristic of the aryl ether C-O stretching vibration.

-

C-N Stretch (1150 - 1100 cm⁻¹): The stretching vibration of the aliphatic C-N bond in the azetidine ring is expected in this range.

-

C-F Stretch (1100 - 1000 cm⁻¹): A strong absorption in this region is indicative of the C-F bond of the aryl fluoride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The nominal molecular weight of 3-(3-Fluorophenoxy)azetidine (C₉H₁₀FNO) is 167.18 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 167 would be expected. High-resolution mass spectrometry (HRMS) would show a more precise mass.

-

Major Fragmentation Pathways: The fragmentation of 3-(3-Fluorophenoxy)azetidine is likely to proceed through several key pathways:

-

Loss of the azetidine ring: Cleavage of the C3-O5 bond could lead to the formation of a 3-fluorophenoxy radical and an azetidin-3-yl cation (or vice versa), resulting in fragments corresponding to these species.

-

Fragmentation of the azetidine ring: The strained four-membered ring can undergo ring-opening and subsequent fragmentation.

-

Loss of small molecules: Elimination of small, stable molecules such as ethene (C₂H₄) from the azetidine ring is a possible fragmentation route.

-

Caption: Plausible fragmentation pathways for 3-(3-Fluorophenoxy)azetidine in mass spectrometry.

Experimental Protocols

Standard protocols for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Fluorophenoxy)azetidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[2]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion for a pure sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 3-(3-Fluorophenoxy)azetidine. By combining theoretical principles with data from analogous structures, a detailed predictive analysis has been presented. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related compounds, ensuring scientific integrity and facilitating further research and development.

References

-

PubChem. 3-(4-Fluorophenoxy)azetidine. National Center for Biotechnology Information. [Link]

- Dutter, B. F., et al.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

- Heller, S. R.

- ResearchGate. ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants.

- Google Patents. Azetidine compounds, compositions and methods of use.

-

Alchem.Pharmtech. CAS 106860-03-1 | 3-(3-Fluorophenoxy)azetidine. [Link]

- Google Patents.

- ICT Prague. Table of Characteristic IR Absorptions.

- Google Patents. Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

- Uesugi, S., et al. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Govindan, R., et al. Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine.

-

Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

- Ai, W., et al. Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.

-

Scribd. FT-IR Spectrum Table. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

UWPR. Amino Acid Mass Table. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

- Google Patents. Composés fluorescents à substitution azétidine.

- Google Patents. Azetidine-substituted fluorescent compounds.

Sources

- 1. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 2. rsc.org [rsc.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.washington.edu [chem.washington.edu]

Topic: Solubility Profiling of 3-(3-Fluorophenoxy)azetidine HCl in Common Laboratory Solvents

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper of bioavailability and formulability. This guide provides a comprehensive framework for characterizing the solubility of 3-(3-Fluorophenoxy)azetidine hydrochloride, a heterocyclic compound of interest in modern medicinal chemistry. Lacking publicly available, extensive solubility data, this document establishes a foundational methodology rooted in first principles and industry-standard practices. We will dissect the molecular characteristics of the title compound, predict its solubility behavior, and provide a detailed, field-proven protocol for its empirical determination using the gold-standard shake-flask method. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to build a robust, data-driven understanding of this promising chemical entity.

Introduction: The Central Role of Solubility

3-(3-Fluorophenoxy)azetidine HCl is a molecule that merges the strained, polar azetidine ring system with a lipophilic fluorophenoxy moiety. Azetidine-containing compounds are of significant interest in drug discovery for their ability to act as versatile scaffolds.[1] The hydrochloride salt form is typically chosen to enhance the aqueous solubility and stability of a parent basic compound.[2]

Understanding the solubility of an Active Pharmaceutical Ingredient (API) is not merely an academic exercise; it is a cornerstone of successful drug development.[3] Poor solubility can lead to inadequate absorption, low bioavailability, and challenges in developing viable formulations for intravenous or oral administration. Therefore, a thorough solubility assessment in a diverse set of laboratory solvents is one of the first and most critical steps in pre-formulation studies.[3] This guide provides the theoretical context and a practical, step-by-step workflow to generate a reliable solubility profile for 3-(3-Fluorophenoxy)azetidine HCl.

Physicochemical Landscape and Predicted Behavior

Before embarking on experimental work, a careful analysis of the molecule's structure provides invaluable predictive insights.

-

Molecular Structure: 3-(3-Fluorophenoxy)azetidine HCl (MW: 203.64 g/mol ) is a salt composed of a protonated azetidine nitrogen and a chloride counter-ion.[4][5]

-

Azetidine Ring: The nitrogen atom in the four-membered ring is basic. In its protonated (salt) form, it can act as a hydrogen bond donor, enhancing interaction with polar protic solvents. The pKa of the conjugate acid is a critical parameter influencing the pH-dependent solubility.[2][6]

-

3-Fluorophenoxy Group: This aromatic, fluorinated group imparts significant lipophilicity (hydrophobicity) to the molecule, which will favor solubility in less polar or nonpolar organic solvents.

-

-

The Hydrochloride Salt Form: Salt formation is a primary strategy to improve the aqueous solubility of weakly basic drugs.[2] We can anticipate that 3-(3-Fluorophenoxy)azetidine HCl will be significantly more soluble in aqueous and polar protic solvents than its corresponding free base. However, its solubility in aqueous media will be highly pH-dependent. At low pH, the compound will exist predominantly in its protonated, more soluble form. As the pH increases towards and beyond the pKa of the azetidine, the equilibrium will shift towards the less soluble free base, potentially causing precipitation.[7] Furthermore, in chloride-containing buffers, the common-ion effect can suppress the solubility of the hydrochloride salt.[7][8]

Logical Flow for Solvent Selection

The following diagram illustrates the thought process for selecting an appropriate range of solvents for testing, based on the compound's structural features.

Caption: Logical workflow for solvent selection based on molecular structure.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is widely regarded as the definitive technique for determining equilibrium (thermodynamic) solubility.[9][10] It involves equilibrating an excess of the solid compound in the solvent of interest over a defined period until the concentration of the dissolved solute in the supernatant becomes constant.

Materials and Equipment

-

API: 3-(3-Fluorophenoxy)azetidine HCl (Solid, purity ≥95%)[4]

-

Solvents: HPLC-grade solvents are required. A representative panel should include:

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Nonpolar: Dichloromethane (DCM), Toluene, Heptane

-

Aqueous Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate) for pH-solubility profile.[9]

-

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25 °C and/or 37 °C)

-

Benchtop centrifuge with temperature control

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10]

-

Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for accurate solubility measurement.

Step 1: Preparation

-

Accurately weigh an excess amount of 3-(3-Fluorophenoxy)azetidine HCl into a series of glass vials. "Excess" is critical; a good starting point is ~10-20 mg of solid for every 1 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment.[10]

-

Carefully add a precise volume (e.g., 2.0 mL) of the selected solvent or buffer to each vial.

-

Securely cap each vial.

Step 2: Equilibration

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspensions at a constant speed sufficient to keep the solid particles suspended.

-

Equilibrate for a predetermined period. A typical duration is 24 to 48 hours. Scientist's Note: It is crucial to establish that equilibrium has been reached. This can be verified in a preliminary experiment by taking samples at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration does not increase significantly after a certain point.[9]

Step 3: Phase Separation

-

After equilibration, allow the vials to stand for ~30 minutes for coarse particles to settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the same temperature as the equilibration.[10]

-

Immediately after centrifugation, carefully draw off the supernatant using a pipette.

-

For an extra measure of certainty, filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. Causality Note: This dual separation process (centrifugation followed by filtration) minimizes the risk of transferring microscopic solid particles, which would artificially inflate the measured solubility.

Step 4: Analysis

-

Prepare a series of accurate dilutions of the clear, saturated filtrate using the appropriate solvent as the diluent.

-

Quantify the concentration of 3-(3-Fluorophenoxy)azetidine HCl in the diluted samples using a validated HPLC-UV method. A pre-established calibration curve with known concentrations of the API is required for accurate quantification.

-

For aqueous buffer experiments, measure the final pH of the saturated solution to check for any shifts during equilibration.[10]

Step 5: Calculation

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in standard units, typically mg/mL and mol/L.

Experimental Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. who.int [who.int]

- 10. dissolutiontech.com [dissolutiontech.com]

A Technical Guide to In Vitro Metabolic Stability of Fluorinated Azetidine Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

Azetidines, four-membered nitrogenous heterocycles, have emerged as privileged scaffolds in medicinal chemistry, offering a desirable balance of structural rigidity, improved aqueous solubility, and novel three-dimensional exit vectors compared to more conventional frameworks. The strategic incorporation of fluorine into these scaffolds further enhances their drug-like properties, most notably by improving metabolic stability.[1] This guide provides an in-depth technical overview for researchers in drug development on the principles, experimental design, and data interpretation related to the in vitro metabolic stability of fluorinated azetidine-containing compounds. We will delve into the mechanistic rationale for fluorination as a metabolic shield, provide detailed, self-validating protocols for key in vitro assays, and discuss the analysis of metabolic data to guide medicinal chemistry efforts.

The Strategic Imperative: Why Fluorinated Azetidines?

The pursuit of drug candidates with optimal pharmacokinetic profiles is a central challenge in drug discovery. Metabolic instability is a primary cause of high clearance, low bioavailability, and ultimately, clinical failure.[2] Azetidine rings are increasingly used as bioisosteres for larger, more lipophilic, or metabolically susceptible groups like piperidines or phenyl rings, often leading to improved physicochemical properties.[3][4]

The introduction of fluorine into these azetidine scaffolds is a powerful and widely adopted strategy for several reasons:[5]

-

Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[6][7] Placing fluorine at or near a potential site of metabolism—a "metabolic soft spot"—can effectively block enzymatic attack and slow down the rate of clearance.[8]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment, influencing the basicity (pKa) of the azetidine nitrogen.[6][9] This modulation can impact target binding, cell permeability, and solubility. Generally, fluorination lowers the pKa of nearby amines, which can be beneficial for reducing off-target effects or improving oral absorption.[10]

-

Conformational Control: The steric bulk and electronic properties of fluorine can influence the conformational preferences of the molecule, potentially locking it into a more bioactive conformation for its intended target.[8]

It is crucial to understand that the benefits of fluorination are highly context-dependent.[11][12] While often beneficial, simply adding fluorine without a clear rationale can sometimes lead to decreased potency or undesirable off-target effects. Therefore, a robust in vitro testing strategy is essential to empirically determine the impact of fluorination on metabolic stability.

The Metabolic Fate of Azetidines: Pathways and Fluorine's Influence

While the strained four-membered ring of azetidine might suggest inherent instability, it is often surprisingly robust in vivo. However, several metabolic pathways can contribute to its clearance:

-

CYP450-Mediated Oxidation: The primary route of metabolism for many N-heterocycles is oxidation by CYP enzymes.[13] For azetidines, this can occur at carbons alpha to the nitrogen, leading to ring-opening, or at other positions on the scaffold or its substituents. Engineered cytochrome P450 variants have even been shown to catalyze reactions like aziridination, highlighting their versatility in transforming small nitrogen-containing rings.[14][15]

-

Glutathione (GSH) Conjugation: In some cases, the strained azetidine ring can undergo nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs), leading to ring-opening without prior CYP-mediated activation.[16] This is a less common but important pathway to consider.

Fluorination directly counters the primary oxidative pathway. By replacing a C-H bond with a stronger C-F bond, the energy barrier for hydrogen atom abstraction by the CYP active site is significantly increased, thereby reducing the rate of metabolism at that position.[17][18]

Core Experimental Protocols for Assessing Metabolic Stability

To quantitatively assess the metabolic stability of fluorinated azetidine scaffolds, two primary in vitro systems are employed: liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This is the workhorse assay for early drug discovery.[19] Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I metabolic enzymes, most notably the CYPs.[13][20] This assay is rapid, cost-effective, and ideal for screening compounds to identify metabolic liabilities.[21]

The assay measures the rate of disappearance of a parent drug when incubated with microsomes. The key requirement for CYP activity is the cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which provides the reducing equivalents for the catalytic cycle.[13] By comparing the rate of depletion in the presence and absence of NADPH, we can isolate CYP-mediated metabolism.

Materials:

-

Test Compound (TC): 10 mM stock in DMSO

-

Human Liver Microsomes (pooled donors): 20 mg/mL stock

-

Phosphate Buffer: 0.1 M, pH 7.4

-

NADPH Regenerating System (e.g., NADPH-A/B solution)

-

Control Compounds:

-

High Clearance Control (e.g., Verapamil, Terfenadine)

-

Low Clearance Control (e.g., Warfarin, Carbamazepine)

-

-

Internal Standard (IS): A structurally similar, stable compound for LC-MS/MS analysis.

-

Acetonitrile (ACN), ice-cold

-

96-well incubation and collection plates

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice. Dilute to an intermediate concentration (e.g., 1 mg/mL) in 0.1 M phosphate buffer.

-

Prepare a working solution of the Test Compound (TC) and control compounds by diluting the 10 mM stock to 100 µM in buffer. This minimizes the final DMSO concentration to ≤ 0.25%.[13]

-

-

Incubation Setup (in triplicate):

-

In a 96-well plate, add 94 µL of the diluted microsome solution (final concentration 0.5 mg/mL).[13]

-

Add 1 µL of the 100 µM TC working solution (final concentration 1 µM).

-

Negative Control: For each TC, prepare wells with microsomes and TC but add buffer instead of NADPH. This accounts for non-enzymatic degradation.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

-

Initiating the Reaction:

-

Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system to all wells (except the negative controls).

-

Immediately remove a 25 µL aliquot for the T=0 time point and quench it by adding it to a collection plate containing 100 µL of ice-cold ACN with Internal Standard.

-

-

Time-Course Sampling:

-

Sample Processing & Analysis:

-

Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.[21]

-

The LC-MS/MS method should be optimized for the sensitive and selective quantification of the parent compound and the IS.[22][23]

-

Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the complete cellular machinery, including Phase II enzymes (e.g., UGTs, SULTs) and active transport mechanisms.[2][24] Hepatocytes, being intact liver cells, provide a more physiologically relevant system that accounts for both Phase I and Phase II metabolism as well as cell permeability.[25][26]

This assay measures compound depletion in a suspension of cryopreserved hepatocytes.[27] Because these are whole cells, no external cofactors are needed; the cells contain the full complement of enzymes and endogenous cofactors.[24] This provides a more comprehensive picture of hepatic clearance.

Materials:

-

Same as microsomal assay, but replace microsomes and NADPH with:

-

Cryopreserved Human Hepatocytes (pooled donors)

-

Hepatocyte Incubation Medium (e.g., Williams' Medium E)

Procedure:

-

Cell Preparation:

-

Rapidly thaw hepatocytes in a 37°C water bath.

-

Transfer to pre-warmed incubation medium and perform a cell viability count (e.g., via Trypan Blue exclusion). Viability should be >80%.

-

Centrifuge the cells gently and resuspend in fresh medium to a final density of 0.5-1.0 million viable cells/mL.[26]

-

-

Incubation Setup (in triplicate):

-

In a 96-well plate, add the hepatocyte suspension.

-

Add the Test Compound (TC) and controls to a final concentration of 1 µM.

-

Negative Control: Include incubations with heat-inactivated hepatocytes or without cells to assess non-enzymatic degradation and binding.

-

Place the plate in a CO2 incubator at 37°C with gentle shaking.

-

-

Time-Course Sampling & Analysis:

Data Analysis and Interpretation

The primary goal of these assays is to determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

Calculate Percent Remaining: The peak area ratio of the (Test Compound / Internal Standard) is determined at each time point. The percent remaining is calculated relative to the T=0 time point. % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100

-

Determine the Half-Life (t½):

-

Plot the natural log (ln) of the % remaining versus time.

-

The slope of the linear regression line of this plot is the elimination rate constant (k).

-

Slope = -k

-

The half-life is then calculated as: t½ = 0.693 / k[26]

-

-

Calculate Intrinsic Clearance (CLint):

-

CLint represents the theoretical maximum clearance capacity of the liver for a compound. It is a critical parameter for predicting in vivo hepatic clearance.

-

For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])[21]

-

For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [Cell Density in 10^6 cells/mL])[25]

-

Results should be summarized in a clear, tabular format. Compounds are often binned into stability categories based on their calculated half-life or CLint.

Table 1: Example Metabolic Stability Data for Azetidine Analogs

| Compound ID | Scaffold Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) | Stability Category |

| AZ-001 | Parent (non-fluorinated) | 12 | 115.5 | 25 | 27.7 | High Clearance |

| AZ-002 | Mono-fluorinated | 48 | 28.9 | 95 | 7.3 | Moderate Stability |

| AZ-003 | Di-fluorinated | > 120 | < 5.8 | > 240 | < 2.9 | High Stability |

| Control-H | Verapamil | 8 | 173.3 | 15 | 46.2 | High Clearance |

| Control-L | Warfarin | > 120 | < 5.8 | > 240 | < 2.9 | High Stability |

Interpretation: In this example, the progressive fluorination of the azetidine scaffold from AZ-001 to AZ-003 resulted in a dramatic increase in metabolic stability in both microsomal and hepatocyte systems. This provides strong evidence that the fluorinated positions were indeed "metabolic soft spots" and that fluorination served as an effective metabolic shield. This data empowers the medicinal chemistry team to prioritize the highly stable AZ-003 scaffold for further development.

Advanced Applications: Metabolite Identification (MetID)

Beyond determining the rate of clearance, it is often crucial to understand how a compound is being metabolized. Metabolite Identification (MetID) studies are performed to identify the structure of metabolites formed during the incubation.[28]

This is typically done using high-resolution mass spectrometry (LC-MS/MS) techniques.[29][30] By analyzing the samples from the stability assays, one can search for predicted metabolites (e.g., hydroxylations, dealkylations, ring-openings) and elucidate their structures based on fragmentation patterns.[28] MetID is critical for:

-

Confirming that fluorination blocked a specific metabolic pathway.

-

Identifying any new, unexpected metabolic pathways that may have emerged.

-

Assessing the potential for the formation of reactive or toxic metabolites.

Conclusion

The strategic fluorination of azetidine scaffolds is a proven and effective tactic for enhancing metabolic stability, a key determinant of a drug candidate's success.[8] By employing robust and well-controlled in vitro assays, such as those using liver microsomes and hepatocytes, drug discovery teams can efficiently quantify the impact of fluorination. This data-driven approach, which moves from measuring clearance rates to identifying specific metabolic pathways, allows for the rational design of molecules with improved pharmacokinetic profiles, ultimately increasing the probability of advancing effective and safe medicines to the clinic.

References

-

Singh V, Liu J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metab Dispos., 48(2):89-98. Available from: [Link]

-

AxisPharm Laboratories. (n.d.). Microsomal Stability Assay & Protocol. Available from: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. Available from: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. Available from: [Link]

-

Mendez, L., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available from: [Link]

-

Slusher, C. E., & Powers, D. C. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

-

Cyprotex (Evotec). (n.d.). Hepatocyte Stability. Available from: [Link]

-

Li, F., & Adah, S. A. (2013). Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Bioanalysis, 5(11), 1417-1435. Available from: [Link]

-

Concept Life Sciences. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available from: [Link]

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available from: [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Available from: [Link]

-

Liang, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5562. Available from: [Link]

-

Singh, S., et al. (2021). Azetidines as promising scaffolds for the development of anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. Available from: [Link]

-

Sygnature Discovery. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

Christianson, C. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Target Review. Available from: [Link]

-

Cyprotex (Evotec). (n.d.). Microsomal Stability. Available from: [Link]

-

Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Available from: [Link]

-

Bio-Analysis Centre. (2022). Bioanalytical Methods - An Overview. Available from: [Link]

-

Creative Bioarray. (n.d.). Microsomal Stability Assay. Available from: [Link]

-

BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Available from: [Link]

-

van der Pijl, F., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(12), 2209–2214. Available from: [Link]

-

Cherkupalli, K., et al. (2022). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. Nature Communications, 13(1), 5431. Available from: [Link]

-

Coelho, P. S., et al. (2013). Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. Angewandte Chemie International Edition, 52(20), 5394-5397. Available from: [Link]

-

van der Pijl, F., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. RSC Med. Chem., 8, 2209-2214. Available from: [Link]

-

Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Available from: [Link]

-

Zhang, R. K., et al. (2019). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[8][20]-Stevens Rearrangement. Journal of the American Chemical Society, 141(43), 17055-17060. Available from: [Link]

-

Li, X. Q., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1338-1347. Available from: [Link]

-

Wiman, S., et al. (2021). Bioisosteric replacement of ketones with three-dimensional (3D) motifs, such as oxetanes and azetidines. Angewandte Chemie, 133(3), 1435-1440. Available from: [Link]

-

Chen, H., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 580-600. Available from: [Link]

-

Zhou, J., & Yin, Y. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Methods in molecular biology, 815, 235–246. Available from: [Link]

-

Nielsen, M. K., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 235-244. Available from: [Link]

-

Nielsen, M. K., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(1), 235-244. Available from: [Link]

-

Slusher, C. E., & Powers, D. C. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available from: [Link]

-

Slusher, C. E., & Powers, D. C. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

-

Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1735-1740. Available from: [Link]

-

Coelho, P. S., et al. (2013). Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450. ResearchGate. Available from: [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Enantioselective Enzyme-Catalyzed Aziridination Enabled by Active-Site Evolution of a Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 20. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 21. enamine.net [enamine.net]

- 22. selectscience.net [selectscience.net]

- 23. b-ac.co.uk [b-ac.co.uk]

- 24. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 26. protocols.io [protocols.io]

- 27. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 28. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 29. bioanalysis-zone.com [bioanalysis-zone.com]

- 30. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Phenoxyazetidine Scaffolds: A Technical Guide to Synthesis and Application

Introduction: The Strategic Value of the Phenoxyazetidine Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. Among the saturated heterocycles, the azetidine ring has garnered significant attention.[1] This four-membered nitrogen-containing ring is a compelling structural element due to its inherent ring strain and non-planar geometry, which can confer conformational rigidity and improved metabolic stability to bioactive molecules.[2] When strategically combined with a phenoxy group—a well-established pharmacophore present in numerous approved drugs—the resulting phenoxyazetidine core presents a promising frontier for the development of next-generation therapeutics.[3]

This technical guide provides an in-depth exploration of the discovery and synthesis of novel phenoxyazetidine derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind synthetic choices, outlines robust characterization methodologies, and discusses the potential therapeutic applications of this emerging class of compounds. The insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the phenoxyazetidine scaffold.

Synthetic Strategies: Crafting the Phenoxyazetidine Core

The construction of the phenoxyazetidine framework can be approached through several strategic disconnections, primarily centered on the formation of either the C-O ether linkage or the C-N bond. The choice of synthetic route is dictated by the desired substitution pattern (i.e., N-phenoxy vs. C-phenoxy) and the availability of starting materials.

Synthesis of 3-Phenoxyazetidine Derivatives

The most direct and versatile approach to 3-phenoxyazetidine derivatives involves the formation of an aryl ether bond with a pre-formed azetidine alcohol.

The Mitsunobu reaction is a cornerstone of organic synthesis for the conversion of alcohols to a variety of functional groups, including ethers, with a predictable inversion of stereochemistry.[4] This reaction is particularly well-suited for the synthesis of 3-phenoxyazetidines from azetidin-3-ol and substituted phenols.

The rationale for employing the Mitsunobu reaction lies in its mild conditions and broad substrate scope. The reaction proceeds through the activation of the alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] This forms a key intermediate, an oxyphosphonium salt, which renders the hydroxyl group an excellent leaving group. The phenoxide, acting as the nucleophile, can then displace the activated hydroxyl group in an SN2 fashion, resulting in the desired aryl ether with inverted stereochemistry at the C3 position.[4]

Experimental Protocol: Mitsunobu Etherification of N-Boc-azetidin-3-ol

-

Preparation: To a solution of N-Boc-azetidin-3-ol (1.0 equiv.), a substituted phenol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced DIAD byproduct.

-

Deprotection (if required): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 3-phenoxyazetidine.

An alternative, though more specific, route leads to 3-phenoxyazetidin-2-ones (β-lactams). This involves the [2+2] cycloaddition of a ketene with an imine (Staudinger reaction). In this approach, phenoxyacetic acid is converted to its acid chloride, which then forms a ketene in situ in the presence of a tertiary amine base like triethylamine. This highly reactive ketene then undergoes cycloaddition with a pre-formed Schiff base (imine) to yield the 3-phenoxyazetidin-2-one core.

Synthesis of N-Phenoxyazetidine Derivatives

The synthesis of N-phenoxyazetidines is less common but can be achieved through modern cross-coupling methodologies designed for C-N bond formation.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While traditionally requiring harsh conditions, modern iterations with specialized ligands have improved its applicability.[6] A more contemporary and often higher-yielding alternative is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has become a mainstay for N-arylation.[7]

For the synthesis of an N-phenoxyazetidine, these reactions would theoretically couple the azetidine nitrogen with a suitably activated phenol derivative or an aryl halide. However, the direct N-O bond formation via these methods is not as established as N-C bond formation and would require significant methodological development. A more plausible adaptation would involve coupling azetidine with a bromo- or iodophenol derivative.

Conceptual Protocol: Buchwald-Hartwig N-Arylation

-

Reactants: Azetidine (or a C-substituted derivative) and an aryl halide (e.g., 1-bromo-4-phenoxybenzene).

-

Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, SPhos).

-

Base and Solvent: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄) in an anhydrous aprotic solvent (e.g., toluene, dioxane).

-

Conditions: The reaction mixture is heated under an inert atmosphere until completion.

Characterization and Validation

The structural elucidation and purity assessment of newly synthesized phenoxyazetidine derivatives are paramount. A multi-technique approach ensures a self-validating system of characterization.

Standard Analytical Workflow:

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The fragmentation pattern can also offer structural insights, with expected cleavages at the C-O ether bond and characteristic ring-opening pathways for the azetidine moiety.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule. Key diagnostic signals include the chemical shifts and coupling patterns of the azetidine ring protons and the aromatic protons of the phenoxy group. 2D NMR techniques (e.g., COSY, HSQC) can be employed to resolve complex spectra and confirm assignments.

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption band in the range of 1200-1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.

Table 1: Representative Characterization Data for a Hypothetical 1-Boc-3-(4-chlorophenoxy)azetidine

| Analysis Type | Expected Result | Rationale |

| HRMS (ESI+) | Calculated m/z for C₁₄H₁₈ClNO₃ + H⁺: 284.1048 | Confirms the elemental formula of the protonated molecule. |

| ¹H NMR (CDCl₃) | δ 7.2-7.3 (d, 2H), 6.8-6.9 (d, 2H), 4.9-5.0 (m, 1H), 4.2-4.3 (m, 2H), 3.9-4.0 (m, 2H), 1.45 (s, 9H) | Aromatic signals for the p-substituted phenoxy group, azetidine ring protons, and the Boc protecting group singlet. |

| ¹³C NMR (CDCl₃) | δ 157.0, 156.5, 129.5, 126.0, 116.0, 80.0, 68.0, 55.0, 28.5 | Aromatic carbons, Boc carbonyl and quaternary carbons, and azetidine ring carbons. |

| IR (KBr, cm⁻¹) | ~2970 (C-H stretch), ~1695 (C=O stretch, Boc), ~1240 (C-O stretch, aryl ether) | Confirms presence of alkane, carbamate, and aryl ether functionalities. |

Potential Applications in Drug Development

The phenoxyazetidine scaffold is a promising starting point for designing modulators of various biological targets. The azetidine ring acts as a rigid, three-dimensional scaffold that can project substituents into specific vectors to interact with protein binding pockets.[9] The phenoxy group can engage in various interactions, including π-stacking and hydrogen bonding, and serves as a versatile anchor for further functionalization.

Potential Therapeutic Areas:

-

Kinase Inhibition: Many kinase inhibitors incorporate a heterocyclic core and an aryloxy-linked moiety. The phenoxyazetidine core could serve as a novel hinge-binding motif or project vectors into solvent-exposed regions to enhance selectivity and potency.[10]

-

Central Nervous System (CNS) Targets: The sp³-rich character of the azetidine ring is often associated with improved physicochemical properties for CNS drug candidates, such as increased solubility and metabolic stability.[11]

-

Antimicrobial Agents: The strained azetidine ring and the diverse functionalities that can be appended to the phenoxy group offer opportunities for developing new classes of antibacterial or antifungal agents.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Azetidine Motif in Medicinal Chemistry

Preamble: The Rise of a Strained Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] For decades, its inherent ring strain was often viewed as a liability, suggesting instability. However, a deeper understanding of its unique conformational and physicochemical properties has revealed that this strained system offers a powerful toolset for drug designers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic synthesis and application of the azetidine motif to create more potent, selective, and developable drug candidates.

Section 1: The Azetidine Advantage: Unique Physicochemical and Conformational Properties

The utility of the azetidine ring in drug design stems from a unique combination of inherent strain, conformational rigidity, and its influence on key molecular properties.[1]

A Balancing Act of Strain and Stability

The reactivity and conformational properties of azetidines are largely dictated by a significant ring strain of approximately 25.4 kcal/mol.[2] This value is intermediate between the highly reactive and often unstable aziridines (27.7 kcal/mol) and the flexible, largely unstrained pyrrolidines (5.4 kcal/mol).[2][3] This intermediate strain energy makes the azetidine ring stable enough for facile handling and incorporation into complex molecules, yet it imparts a distinct three-dimensional geometry that can be exploited in drug design.[2]

The Conformational Constraint: A Tool for Pre-organization

Unlike the flexible five-membered pyrrolidine ring, which exists in multiple, low-energy "envelope" and "twist" conformations, the azetidine ring is significantly more rigid. It adopts a puckered conformation with a defined puckering angle, which has been calculated to be around 35°. This puckering reduces torsional strain and pre-organizes the substituents on the ring into well-defined spatial vectors. This conformational restriction can be a significant advantage in drug design, as it reduces the entropic penalty that must be paid upon binding to a biological target, potentially leading to higher binding affinity.

Caption: Conformational rigidity of azetidine vs. flexible pyrrolidine.

Impact on Physicochemical Properties

The incorporation of an azetidine ring can significantly modulate the physicochemical properties of a molecule. The nitrogen atom in an azetidine is generally less basic than in a pyrrolidine, which can be advantageous for avoiding off-target effects or improving pharmacokinetic properties. The rigid, sp³-rich character of the azetidine scaffold can also lead to improved solubility and reduced lipophilicity compared to more planar, aromatic systems.[1]

| Property | Azetidine | Pyrrolidine | Piperidine |

| pKa | 11.29 | 11.27 | 11.22 |

| cLogP | 0.13 | 0.46 | 0.84 |

| Aqueous Solubility | Generally higher than larger, more lipophilic rings | Variable | Generally lower than smaller rings |

Section 2: Strategic Incorporation of Azetidine: Bioisosterism and Beyond

The decision to incorporate an azetidine is a strategic one, often driven by the desire to constrain conformation, modulate physicochemical properties, or explore new chemical space with precision.

Azetidine as a Bioisostere

Bioisosteric replacement is a key strategy in medicinal chemistry, and the azetidine ring offers several intriguing possibilities.

Azetidine-2-carboxylic acid is a well-established proline mimic. Its inclusion in peptides can alter the backbone conformation and influence the cis-trans amide bond equilibrium. In broader medicinal chemistry, replacing a pyrrolidine with an azetidine can lead to significant gains in potency by altering the substituent vectors and improving interactions with the target protein. For example, in a series of dipeptidyl peptidase IV (DPP-IV) inhibitors, fluorinated azetidide analogues displayed unexpectedly potent activity compared to their pyrrolidine counterparts.

Flexible alkyl chains in a drug molecule can lead to a high entropic penalty upon binding. Replacing a portion of such a chain with a rigid azetidine ring can lock the molecule into a more bioactive conformation. Furthermore, a 3,3-disubstituted azetidine can act as a bioisostere for a gem-dimethyl group. While the gem-dimethyl group provides a steric effect and can block metabolic oxidation, the azetidine ring provides a similar steric footprint but with different physicochemical properties and exit vectors for further substitution. In the development of γ-secretase inhibitors, it was noted that gem-dimethyl substitution improved biological activity, a role that could potentially be filled by an azetidine to modulate other properties like solubility.[4]

A Vector for Exploring Chemical Space

The defined geometry of the azetidine ring provides medicinal chemists with precise vectors for substituent placement. This allows for a more rational and systematic exploration of the chemical space around a core scaffold, which can be crucial for optimizing target engagement and selectivity.

Caption: Defined exit vectors from a 3-substituted azetidine ring.

Section 3: Synthesis of Functionalized Azetidines: Key Methodologies and Protocols

The increased interest in azetidines has driven the development of robust synthetic methods. While numerous approaches exist, intramolecular cyclization, ring contraction, and cycloaddition are among the most powerful.

Intramolecular Cyclization of γ-Amino Alcohols

One of the most common and direct methods for azetidine synthesis is the intramolecular cyclization of a 1,3-amino alcohol or a related substrate with a leaving group at the 3-position. This can be achieved under various conditions, often requiring activation of the hydroxyl group.

This protocol describes a mild, regioselective method for azetidine synthesis.[5]

-

Preparation of the Reaction Mixture: To a solution of the cis-3,4-epoxy amine (1.0 equiv) in anhydrous acetonitrile (0.1 M), add lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (10 mol%).

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the mixture three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the desired azetidine.[5]

Ring Contraction of α-Halo-N-Sulfonylpyrrolidinones

This powerful method provides access to α-functionalized azetidines from readily available pyrrolidinone starting materials. The reaction proceeds via a nucleophilic addition to the activated amide carbonyl, followed by an intramolecular Sₙ2 displacement.

Caption: Workflow for azetidine synthesis via ring contraction.

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a highly efficient method for constructing the azetidine ring.[2] Modern protocols often utilize visible-light photocatalysis, making this a milder and more accessible transformation.[2]

This protocol is based on the work of Schindler and coworkers.[2]

-

Reaction Setup: In a reaction vial, combine the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-5.0 equiv), and the photocatalyst (e.g., fac-[Ir(dFppy)₃]) (1-2 mol%).

-

Solvent and Degassing: Dissolve the components in a suitable anhydrous solvent (e.g., benzene or toluene) and degas the solution thoroughly with argon or via freeze-pump-thaw cycles.

-

Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature, with vigorous stirring, for 12-48 hours.

-

Work-up and Purification: After the reaction is complete, concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the functionalized azetidine.

Section 4: Azetidine in Action: Case Studies from Drug Discovery Programs

The theoretical advantages of the azetidine motif are borne out in numerous successful drug discovery campaigns. However, like any tool, it must be applied judiciously.

Success Stories: FDA-Approved Drugs Containing Azetidine

The growing number of FDA-approved drugs containing an azetidine ring is a testament to its value in medicinal chemistry.[1]

| Drug Name | Structure | Target | Rationale for Azetidine Inclusion |

| Baricitinib | (Structure) | Janus Kinase (JAK) 1/2 | The azetidine-containing side chain was optimized to provide potent and selective inhibition of JAK1 and JAK2. |

| Cobimetinib | (Structure) | MEK1/2 | The azetidine moiety contributes to the overall conformation of the molecule, enhancing its binding to the MEK protein. |

| Azelnidipine | (Structure) | Calcium Channel Blocker | The azetidine ring is a key part of the dihydropyridine scaffold, influencing the pharmacokinetic profile of the drug. |

Case Study: Azetidine-Containing STAT3 Inhibitors

In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), replacement of a proline-amide scaffold with an (R)-azetidine-2-carboxamide led to a significant breakthrough in potency.[6][7] The lead proline-based compounds had IC₅₀ values in the micromolar range (e.g., 3.9-6.8 µM).[6][7] The corresponding azetidine analogues achieved sub-micromolar potency (e.g., IC₅₀ = 0.55 µM for salicylate 5a ), representing a log-order improvement.[6][7] This enhancement is attributed to the more rigid azetidine scaffold better pre-organizing the key binding moieties for interaction with the STAT3 protein.

A Cautionary Tale: The TZT-1027 Analogues

While the azetidine motif can bring many benefits, it is not a universal solution. In an attempt to improve the antitumor agent TZT-1027, researchers replaced a flexible phenylethyl group with a 3-aryl-azetidine moiety to conformationally restrict the C-terminus.[8] This modification led to a compound (1a ) with excellent in vitro antiproliferative activity (IC₅₀ = 2.2 nM against A549 cells).[8] However, the compound failed to show significant efficacy in in vivo xenograft models.[8] Further investigation revealed that 1a had very poor aqueous solubility and was metabolically unstable, with a half-life (T₁/₂) of less than 2 minutes in a mouse liver microsome assay.[8] This case study powerfully illustrates that while a structural modification may optimize for potency, its impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be concurrently evaluated to achieve in vivo efficacy.

Section 5: Conclusion and Future Outlook

The azetidine ring has firmly established its place as a valuable building block in the medicinal chemist's toolbox. Its unique balance of strain and stability, coupled with its conformational rigidity, provides a powerful strategy for enhancing potency, selectivity, and drug-like properties. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to an even wider application of this versatile scaffold.[9] As we move forward, the challenge for drug designers will be to apply the lessons learned from both the successes and failures of azetidine-containing drug candidates to make more informed and strategic decisions, ultimately leading to the development of safer and more effective medicines.

References

-

Yuan, C., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. Available from: [Link]

-

Burmistrov, V., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

-

Klis, S. P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 534-555. Available from: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

-

G. S. Dow, et al. (2012). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available from: [Link]

-

Szabó, K. J., et al. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI. Available from: [Link]

-

Couty, F., et al. (2020). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. Available from: [Link]

-

Hsieh, S.-Y., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. Available from: [Link]

-

Bull, J. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available from: [Link]

-

Klis, S. P., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health. Available from: [Link]

-

Uesugi, S.-i., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available from: [Link]

-

Roy, P. N., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. MDPI. Available from: [Link]

-

Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available from: [Link]

-

Piarulli, M., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. University of Milan. Available from: [Link]

-

Kumar, S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available from: [Link]

-

Iovine, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

-

Singh, G. S. (2025). Advances in synthesis and chemistry of azetidines. ResearchGate. Available from: [Link]

-

Tlili, A., et al. (2020). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available from: [Link]

-

Turkson, J., et al. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. Available from: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemrxiv.org [chemrxiv.org]

Structural elucidation of 3-(3-Fluorophenoxy)azetidine hydrochloride

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and development, small heterocyclic scaffolds such as azetidines are indispensable building blocks. Their utility stems from their ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for substituent exploration. 3-(3-Fluorophenoxy)azetidine hydrochloride is one such molecule of interest, combining the strained azetidine ring, an aromatic ether linkage, and a fluorine substituent—a common bioisostere for hydrogen.